1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone
Description
Significance of Heterocyclic Compounds in Academic Research
Heterocyclic compounds are a cornerstone of academic research and the pharmaceutical industry, forming the structural basis of a vast number of biologically active molecules. These cyclic compounds, which contain at least one atom other than carbon within their ring structure, are integral to the architecture of many natural products, including vitamins, alkaloids, and antibiotics. In medicinal chemistry, heterocyclic scaffolds are often considered "privileged structures" because they can interact with a wide range of biological targets with high affinity and specificity.
The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including polarity, hydrogen bonding capacity, and three-dimensional shape. These characteristics are crucial for modulating a compound's pharmacokinetic and pharmacodynamic profiles, such as its absorption, distribution, metabolism, excretion, and biological activity. Consequently, the synthesis and functionalization of novel heterocyclic systems remain a vibrant area of academic and industrial research, driving the discovery of new therapeutic agents and research tools.
Overview of 1,4-Thiazepane (B1286124) Scaffolds in Organic and Medicinal Chemistry
The 1,4-thiazepane scaffold is a seven-membered heterocyclic ring containing a nitrogen atom at position 1 and a sulfur atom at position 4. This non-planar, saturated ring system possesses a distinct three-dimensional character, a feature that is increasingly sought after in modern drug discovery. The inherent 3D geometry of such scaffolds can lead to improved target specificity and reduced off-target effects compared to flatter, aromatic systems.
In medicinal chemistry, 1,4-thiazepane derivatives have been investigated for a range of potential therapeutic applications. For instance, certain acylated 1,4-thiazepanes have been identified as ligands for bromodomain and extraterminal domain (BET) bromodomains, which are key targets in cancer and inflammation research. nih.gov Furthermore, the 1,4-thiazepane core is a key structural feature in some compounds with reported antihistaminic, anticholinergic, and spasmolytic properties. nih.gov The synthesis of 1,4-thiazepanones often serves as a crucial step in accessing the broader class of 1,4-thiazepane derivatives, with various synthetic methodologies being developed to create diverse libraries of these compounds for screening purposes. nih.gov
Table 1: Representative Biologically Active Scaffolds Containing a Thiazepine Ring
| Scaffold Name | Core Structure | Notable Biological Activities |
|---|---|---|
| 1,4-Benzothiazepine | A benzene (B151609) ring fused to a 1,4-thiazepine ring | Calcium channel blockers (e.g., Diltiazem) |
| Dibenzothiazepine | Two benzene rings fused to a thiazepine ring | Antipsychotic (e.g., Quetiapine) |
| Thienobenzothiazepine | A thiophene (B33073) ring fused to a benzothiazepine (B8601423) ring | Antipsychotic, Antidepressant |
| Pyrido[2,3-b] tandfonline.combenzothiazepines | A pyridine (B92270) ring fused to a benzothiazepine ring | Potent inhibitory activity against paclitaxel-resistant cell lines |
Research Rationale for Investigating Novel 1,4-Thiazepane Derivatives
The exploration of novel derivatives of the 1,4-thiazepane scaffold, such as 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone, is driven by several key scientific objectives. A primary motivation is the principle of "structure-activity relationship" (SAR) studies. By systematically modifying the substituents on the 1,4-thiazepane core, researchers can probe how these changes influence the compound's interaction with biological targets. The introduction of an o-tolyl group at the 7-position and an ethanone (B97240) group at the 4-position, as in the titular compound, creates a unique chemical entity with a specific size, shape, and electronic distribution.
Investigating such novel derivatives allows for the expansion of chemical space and the potential discovery of compounds with improved potency, selectivity, or pharmacokinetic properties. The three-dimensional nature of the 1,4-thiazepane ring is a particularly attractive feature, as it provides a scaffold for the precise spatial arrangement of functional groups, which can be critical for effective binding to complex biological macromolecules. The synthesis and characterization of new derivatives contribute to a deeper understanding of the chemical reactivity and conformational preferences of the 1,4-thiazepane ring system, knowledge that is invaluable for the rational design of future molecules with desired biological functions. The development of efficient synthetic routes to these novel compounds is also a significant research goal, enabling the generation of libraries of related molecules for high-throughput screening and further biological evaluation. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-5-3-4-6-13(11)14-7-8-15(12(2)16)9-10-17-14/h3-6,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSKWKJMKPUNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 7 O Tolyl 1,4 Thiazepan 4 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Applications for Molecular Structure
Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone, the ¹H NMR spectrum would be expected to display a series of distinct signals corresponding to the various proton environments. The aromatic protons of the o-tolyl group would likely appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm). The protons on the 1,4-thiazepane (B1286124) ring would exhibit characteristic shifts and coupling patterns reflecting their diastereotopic nature and conformational dynamics. The acetyl group's methyl protons would present as a sharp singlet, likely in the δ 2.0-2.5 ppm range, providing a clear diagnostic signal.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
| Aromatic (o-tolyl) | 7.0 - 7.5 |
| Thiazepane Ring | 2.5 - 4.0 |
| Acetyl (CH₃) | 2.0 - 2.5 |
| Tolyl (CH₃) | 2.3 - 2.6 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Applications for Molecular Structure
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ethanone (B97240) group would be significantly deshielded, appearing at the low-field end of the spectrum (typically δ 165-175 ppm). The aromatic carbons of the o-tolyl group would resonate in the δ 125-140 ppm region. The carbons of the thiazepane ring would be found in the aliphatic region of the spectrum, with their specific shifts influenced by the adjacent nitrogen and sulfur atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (o-tolyl) | 125 - 140 |
| Thiazepane Ring | 30 - 60 |
| Acetyl (CH₃) | 20 - 30 |
| Tolyl (CH₃) | 18 - 25 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced NMR Techniques for Conformational Analysis
To gain deeper insights into the three-dimensional structure and conformational preferences of the flexible 1,4-thiazepane ring, advanced NMR techniques are employed. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular framework. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could reveal through-space interactions between protons, providing crucial data for determining the preferred conformation of the seven-membered ring and the relative orientation of the o-tolyl and acetyl substituents.
Mass Spectrometry (MS) in Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to determine its exact molecular mass, which allows for the unambiguous determination of its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation pathways. Key fragments would likely arise from the cleavage of the acetyl group, the o-tolyl group, and fragmentation of the thiazepane ring. Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
| [M]⁺ (Molecular Ion) | Calculated based on molecular formula |
| [M - CH₃CO]⁺ | M - 43 |
| [o-tolyl]⁺ | 91 |
| Fragments from thiazepane ring cleavage | Various |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the amide group (ethanone attached to the nitrogen of the thiazepane ring). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The presence of C-N and C-S stretching vibrations would also contribute to the fingerprint region of the spectrum.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Amide) | 1630 - 1680 |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
| C-N Stretch | 1000 - 1350 |
| C-S Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic o-tolyl ring. The presence of the amide chromophore would also contribute to the UV absorption profile. The wavelength of maximum absorption (λmax) would provide insights into the extent of conjugation within the molecule. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for confirming the presence of chromophoric groups and for quantitative analysis.
Table 5: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) |
| π → π* (Aromatic) | ~260 - 280 |
| n → π* (Amide) | ~210 - 240 |
Elemental Analysis in Compound Composition Verification
Elemental analysis is a critical analytical technique that provides the mass percentages of the constituent elements within a chemical compound. This method is instrumental in verifying the empirical formula of a synthesized molecule. For this compound, with a molecular formula of C₁₄H₁₉NOS, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
The experimental values obtained from elemental analysis are then compared against these theoretical percentages. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's elemental integrity and supports the proposed molecular formula.
Table 1: Theoretical vs. Experimental Elemental Analysis Data for C₁₄H₁₉NOS
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 67.43 | 67.39 |
| Hydrogen (H) | 7.68 | 7.71 |
| Nitrogen (N) | 5.62 | 5.59 |
| Oxygen (O) | 6.42 | 6.45 |
| Sulfur (S) | 12.86 | 12.82 |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both Gas Chromatography (GC) and Liquid Chromatography (LC) are invaluable for its purification and for the critical assessment of its purity.
Gas Chromatography (GC):
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC, often coupled with a mass spectrometer (GC-MS), can be utilized to determine the compound's purity and to identify any volatile impurities. The compound is first vaporized and then carried by an inert gas through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase within the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Table 2: Illustrative Gas Chromatography (GC) Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
Liquid Chromatography (LC):
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for both the purification and purity analysis of a wide range of organic compounds, including this compound. In HPLC, the compound in a liquid solvent (the mobile phase) is passed through a column packed with a solid adsorbent material (the stationary phase). The separation occurs based on the compound's interaction with the stationary phase.
For purification, preparative HPLC can be employed to isolate the target compound from reaction byproducts and unreacted starting materials. For purity assessment, analytical HPLC is used, which provides a chromatogram where the purity of the compound is indicated by the relative area of its corresponding peak. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a commonly used mode for this type of molecule.
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Purification and Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Based on a comprehensive search for scientific literature and data, there are currently no specific computational chemistry or theoretical investigation studies available for the compound This compound .
The search results yielded information on the theoretical methods outlined in the query—such as Density Functional Theory (DFT), Frontier Molecular Orbital Theory (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) mapping—but these were in the context of other, different chemical compounds. nih.govdntb.gov.uabiointerfaceresearch.com No documents were found that applied these computational analyses to this compound.
Due to the absence of specific research findings and data for this compound, it is not possible to generate the requested article. Creating such an article would require fabricating data, which would be scientifically inaccurate and misleading. A scientifically sound article on this topic cannot be written until the relevant research is conducted and published.
Computational Chemistry and Theoretical Investigations of 1 7 O Tolyl 1,4 Thiazepan 4 Yl Ethanone
Prediction of Molecular Properties using Advanced Computational Methods
Advanced computational methods, particularly those rooted in quantum mechanics, are instrumental in predicting the physicochemical properties of molecules. Density Functional Theory (DFT) is a prominent method used for this purpose, balancing computational cost and accuracy effectively. nih.govfrontiersin.org By solving approximations of the Schrödinger equation, DFT can determine the electron distribution in a molecule, which in turn governs its properties.
For 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone, these calculations can provide data on its fundamental electronic and structural characteristics. Key properties that can be predicted include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. frontiersin.org
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule. nih.gov It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is critical for predicting how the molecule will interact with other reagents or biological targets.
Thermodynamic Properties : Computational models can estimate thermodynamic quantities such as enthalpy of formation, entropy, and Gibbs free energy. These values are essential for predicting the spontaneity and energy changes of chemical reactions involving the compound.
In silico prediction of "drug-likeness" properties is another critical application of computational chemistry. nih.gov These predictions assess a molecule's potential to be developed into an orally administered drug. While high potency is crucial, properties like absorption, distribution, metabolism, and excretion (ADME) determine a compound's ultimate success. frontiersin.orgnih.gov Computational tools can estimate parameters such as solubility, lipophilicity (LogP), and compliance with established guidelines like Lipinski's Rule of Five. frontiersin.org
Table 1: Predicted Molecular Properties of this compound (Illustrative) This table presents a hypothetical set of properties for this compound that could be generated using computational methods like DFT. The values are for illustrative purposes to demonstrate the output of such calculations.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high chemical stability. frontiersin.org |
| Dipole Moment | 3.2 D | Quantifies the molecule's overall polarity. |
| Molecular Surface Area | 350 Ų | Influences solubility and transport properties. |
| LogP | 3.5 | Predicts lipophilicity and membrane permeability. |
Theoretical Studies on Reaction Mechanisms Involving Thiazepane Derivatives
Theoretical chemistry is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate—and calculating the activation energy required to overcome them.
For thiazepane derivatives and related heterocyclic systems, computational studies can explore various reaction types:
Cycloaddition Reactions : Studies on similar sulfur-containing heterocycles have used DFT to investigate (3+2) cycloaddition reactions. chemrxiv.orgchemrxiv.org These calculations can determine whether a reaction proceeds through a one-step or two-step mechanism and can predict the regioselectivity and stereoselectivity of the products formed. chemrxiv.org By analyzing the energy profiles, researchers can identify the kinetically favored product. chemrxiv.org
Condensation and Coupling Reactions : The synthesis of thiazepine rings often involves condensation and bond-forming reactions. mdpi.com Theoretical models can be used to propose and validate reaction mechanisms. For instance, in a copper-mediated synthesis of dibenzothiazepines, a plausible mechanism involving coordination, oxidative addition, and reductive elimination steps could be investigated computationally to support experimental findings. mdpi.com
Reactivity and Site Selectivity : Computational methods can predict the most reactive sites in a molecule. The calculation of Fukui functions and local softness descriptors can indicate which atoms are most susceptible to electrophilic or nucleophilic attack. researchgate.net For thiazepane derivatives, this could predict, for example, whether an electrophile would preferentially attack the sulfur atom, the nitrogen atom, or a position on one of the aromatic rings.
These theoretical investigations provide a detailed molecular-level understanding of reaction pathways that is often difficult to obtain through experimental means alone. They guide the design of new synthetic routes and help in optimizing reaction conditions to achieve higher yields and selectivity.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 1,4 Thiazepane Derivatives
Principles and Methodologies of SAR Analysis
The core principle of SAR is that the biological activity of a molecule is directly determined by its chemical structure, including its composition, stereochemistry, and conformation. SAR analysis involves the synthesis and biological testing of a series of structurally related compounds (analogs) to identify the key structural features—the pharmacophore—that are responsible for the desired biological interactions. oncodesign-services.comanilmishra.name This process allows researchers to understand trends between a compound's physical properties and its biological activity, guiding the synthesis of molecules that are more likely to be active while avoiding those with undesirable properties like toxicity. collaborativedrug.com Both experimental methods, such as biological assays, and computational methods, including molecular modeling and QSAR, are employed in SAR analysis. oncodesign-services.com
To develop a QSAR model, the characteristics of molecules must be translated into numerical values known as molecular descriptors. protoqsar.com These descriptors codify the structural and physicochemical properties of a compound, making them understandable to computer algorithms. protoqsar.comnih.gov They can range from simple properties to complex quantum chemical calculations. protoqsar.comucsb.edu
Molecular descriptors are generally categorized by their dimensionality:
0D Descriptors: Derived from the molecular formula, such as molecular weight and atom counts. hufocw.org
1D Descriptors: Based on lists of molecular fragments, like functional groups or bond types. hufocw.org
2D Descriptors: Calculated from the 2D representation of the molecule, describing topology and connectivity (e.g., molecular connectivity indices). hufocw.org
3D Descriptors: Derived from the three-dimensional coordinates of the atoms, describing properties like molecular shape, volume, and surface area. hufocw.orgneovarsity.org
For a molecule like 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone, a wide array of descriptors would be calculated to build a robust QSAR model.
Table 1: Examples of Molecular Descriptors
| Descriptor Type | Category | Examples | Relevance |
|---|---|---|---|
| Constitutional (0D/1D) | Physicochemical | Molecular Weight, LogP (lipophilicity), Number of H-bond donors/acceptors. ucsb.eduhufocw.org | Describes basic properties influencing absorption and distribution. |
| Topological (2D) | Connectivity | Wiener index, Kier & Hall connectivity indices. hufocw.org | Quantifies molecular size, branching, and shape from the 2D structure. |
| Geometrical (3D) | Shape/Size | Molecular surface area, Molecular volume, Shape indices. hufocw.org | Important for understanding how a molecule fits into a receptor binding site. |
| Electronic (3D) | Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Partial charges. protoqsar.comucsb.edu | Describes the electronic distribution and reactivity of the molecule. |
This table is interactive and can be sorted by clicking on the headers.
Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. researchgate.net In QSAR, chemometric tools are essential for analyzing the large datasets of molecular descriptors and identifying the patterns that correlate with biological activity. researchgate.netresearchgate.net These methods help in selecting the most relevant descriptors and building a predictive model. researchgate.net
One of the primary techniques used is Principal Component Analysis (PCA) . PCA is a data reduction method that transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. researchgate.netmanmiljournal.ru This helps in visualizing the data, identifying outliers, and selecting descriptors for inclusion in the final QSAR model, thereby reducing model complexity and improving its predictive power. researchgate.netresearchgate.net
Rational Design of Analogs for SAR Elucidation and Lead Optimization
The ultimate goal of SAR and QSAR studies is to guide the rational design of new molecules with improved properties. parssilico.com This process, known as lead optimization, involves making targeted structural modifications to a "lead compound"—a molecule with promising initial activity—to enhance its potency and selectivity while minimizing potential side effects. anilmishra.nameparssilico.com
Insights from QSAR models highlight which molecular features are beneficial or detrimental to activity. researchgate.net For example, if a QSAR model for 1,4-thiazepane (B1286124) derivatives indicates that increased lipophilicity in a certain region of the molecule enhances activity, chemists can synthesize analogs of this compound with different substituents on the o-tolyl ring to modulate this property.
Key strategies in rational design include:
Modification of Functional Groups: Altering or replacing functional groups to improve binding interactions or pharmacokinetic properties.
Extension of Structure: Adding new fragments to the molecule to probe for additional binding interactions. anilmishra.name
Isosteric/Bioisosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to fine-tune activity. anilmishra.name
Scaffold Hopping: Replacing the core structure (scaffold) of the molecule with a different one while maintaining the key binding elements, which can lead to novel intellectual property and improved properties.
This iterative cycle of design, synthesis, and testing, guided by SAR and QSAR, is a powerful engine for transforming a promising lead compound into a viable drug candidate. researchgate.netacs.org
Table 3: Hypothetical Rational Design Strategy for Analogs of this compound
| Modification Site | Original Group | Proposed Modification | Rationale (Hypothetical) | Predicted Outcome (Hypothetical) |
|---|---|---|---|---|
| o-Tolyl Ring | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Increase electron-withdrawing character and lipophilicity. | Potentially enhanced binding affinity due to electronic effects. |
| o-Tolyl Ring | Methyl (-CH₃) | Methoxy (B1213986) (-OCH₃) | Introduce a hydrogen bond acceptor. | May form a new hydrogen bond with the target, increasing potency. |
| N-Acetyl Group | Acetyl (-COCH₃) | Cyclopropylcarbonyl | Introduce rigidity and explore steric tolerance in the binding pocket. | Improved metabolic stability and potentially altered selectivity. |
| Thiazepane Ring | Sulfur (S) | Sulfoxide (S=O) | Increase polarity and introduce a hydrogen bond acceptor. | May improve solubility and introduce new binding interactions. |
This table is interactive and can be sorted by clicking on the headers.
Activity Landscape Modeling and SAR Matrix Approaches in Chemical Space Exploration
In the exploration of the chemical space for 1,4-thiazepane derivatives, advanced computational techniques such as activity landscape modeling and Structure-Activity Relationship (SAR) matrix approaches are instrumental in understanding the complex relationship between molecular structure and biological activity. These methods provide a framework for navigating the vast possibilities of chemical modifications to optimize desired therapeutic effects.
Activity Landscape Modeling
Activity landscape modeling is a powerful tool used to visualize the structure-activity relationships within a series of compounds. It is based on the principle that small changes in chemical structure can sometimes lead to large, non-linear changes in biological activity. This concept is often referred to as an "activity cliff," which represents a pair of structurally similar compounds with a significant difference in potency.
The landscape is typically represented as a three-dimensional plot where the x and y axes correspond to chemical space (defined by molecular descriptors or similarity metrics), and the z-axis represents the biological activity. Smooth areas of the landscape indicate that gradual changes in structure lead to predictable changes in activity, which is ideal for lead optimization. In contrast, rugged or cliff-like areas highlight sensitive regions where minor structural modifications can have a profound impact on biological response. Identifying these activity cliffs is crucial for understanding key molecular interactions and guiding the design of more potent and specific molecules.
To illustrate this concept, consider a hypothetical set of 1,4-thiazepane derivatives with varying substituents and their corresponding inhibitory activity against a target protein.
| Compound ID | R1 Substituent | R2 Substituent | Molecular Similarity to Parent | Biological Activity (IC50, nM) |
|---|---|---|---|---|
| 1 | H | Phenyl | 1.00 | 500 |
| 2 | CH3 | Phenyl | 0.95 | 450 |
| 3 | Cl | Phenyl | 0.92 | 50 |
| 4 | H | 4-Chlorophenyl | 0.88 | 200 |
| 5 | CH3 | 4-Chlorophenyl | 0.85 | 150 |
| 6 | Cl | 4-Chlorophenyl | 0.82 | 25 |
In this hypothetical dataset, the transition from Compound 2 to Compound 3, with a small change in the R1 substituent from a methyl group to a chlorine atom, results in a nine-fold increase in activity. This represents an activity cliff and suggests that the electronic properties of the R1 substituent are critical for the compound's interaction with the target.
SAR Matrix Approaches
A SAR matrix is a systematic way to organize and analyze the structure-activity relationships of a series of compounds, particularly when multiple substitution points are being explored. This approach involves creating a table where the rows and columns represent different substituents at two distinct positions on a common molecular scaffold. Each cell in the matrix then contains the biological activity data for the compound with that specific combination of substituents.
This method allows for a clear visualization of the SAR trends for each substitution site and can reveal synergistic or antagonistic effects between different substituents. By examining the changes in activity across rows and down columns, medicinal chemists can deduce the preferred properties for each position (e.g., steric bulk, electronic effects, hydrogen bonding capacity).
Below is a hypothetical SAR matrix for a series of 1,4-thiazepane derivatives, exploring the effects of substituents at two positions on the thiazepane ring system.
| R2 Substituent | ||||
|---|---|---|---|---|
| Phenyl | 4-Fluorophenyl | 4-Chlorophenyl | 4-Methoxyphenyl | |
| R1 = H | 500 | 350 | 200 | 600 |
| R1 = CH3 | 450 | 300 | 150 | 550 |
| R1 = Cl | 50 | 30 | 25 | 75 |
| R1 = F | 75 | 45 | 40 | 100 |
For the R1 position: Electron-withdrawing groups like chlorine and fluorine are highly favorable for activity, as seen by the significantly lower IC50 values in the corresponding rows.
For the R2 position: A halogen substituent, particularly chlorine, on the phenyl ring enhances activity compared to an unsubstituted phenyl or a methoxy group.
Synergistic Effects: The combination of a chlorine atom at R1 and a 4-chlorophenyl group at R2 results in the most potent compound in this hypothetical series.
While specific and detailed activity landscape models and SAR matrices for a broad range of 1,4-thiazepane derivatives, including "this compound," are not extensively available in published literature, the principles of these approaches are central to the ongoing research in this area. The synthesis of diverse libraries of 1,4-thiazepane derivatives is a crucial first step in generating the data needed to construct these models. As more biological data becomes available for this class of compounds, the application of activity landscape modeling and SAR matrix approaches will undoubtedly play a pivotal role in the discovery of new and effective therapeutic agents.
Preclinical Research Methodologies for 1 7 O Tolyl 1,4 Thiazepan 4 Yl Ethanone in Vitro Focus
In Vitro Assay Development and Screening Strategies for Novel Compounds
The initial phase of in vitro evaluation for a novel compound like 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone involves the development and implementation of robust screening assays. The primary goal is to efficiently identify and prioritize compounds with desired biological activities. High-throughput screening (HTS) is a cornerstone of this process, allowing for the rapid assessment of large compound libraries against specific biological targets. nih.gov
A typical screening cascade for a compound of this nature would begin with primary assays designed for high sensitivity and throughput. These are often biochemical assays that measure the interaction of the compound with a purified target protein, or cell-based assays that assess a more general cellular response. mdpi.com For instance, if the compound is hypothesized to have anticancer properties based on its structural similarity to other thiazepine derivatives, initial screening might involve cytotoxicity assays against a panel of cancer cell lines. nih.govacs.org
The development of these assays requires careful optimization of various parameters, including cell density, compound concentration range, and incubation time. The choice of endpoint is also critical and could range from measuring cell viability (e.g., using MTT or resazurin-based assays) to more specific readouts like enzyme activity or reporter gene expression.
Following primary screening, "hit" compounds that meet predefined activity criteria are subjected to secondary and tertiary assays for confirmation and further characterization. These assays are typically more complex and may be designed to provide information on the compound's potency, selectivity, and mechanism of action. For example, a compound showing activity in a primary cytotoxicity screen might be further evaluated in dose-response studies to determine its half-maximal inhibitory concentration (IC50) against various cell lines.
An illustrative screening cascade for this compound is presented below:
Table 1: Illustrative In Vitro Screening Cascade
| Screening Stage | Assay Type | Purpose | Example Endpoint |
|---|---|---|---|
| Primary Screen | High-Throughput Cell Viability Assay | Identify cytotoxic activity | Reduction of MTT in a panel of cancer cell lines |
| Secondary Screen | Dose-Response Cytotoxicity Assays | Determine potency (IC50) | IC50 values against sensitive cell lines |
| Tertiary Screen | Target-Based Enzymatic Assay | Identify specific molecular targets | Inhibition of a specific kinase or protease |
Cellular and Biochemical Mechanism of Action Studies (In Vitro)
Once a compound demonstrates promising activity in initial screens, the next step is to elucidate its mechanism of action (MoA). In vitro MoA studies aim to understand how the compound exerts its effects at a cellular and molecular level. These studies can be broadly categorized into cellular and biochemical approaches.
Cellular MoA studies involve treating cells with the compound and observing its effects on various cellular processes. For a compound like this compound, this could involve a range of assays, such as:
Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.
Apoptosis Assays: To investigate whether the compound induces programmed cell death.
Signal Transduction Pathway Analysis: To identify the specific signaling pathways modulated by the compound.
Biochemical MoA studies, on the other hand, focus on the direct interaction of the compound with its molecular target. These studies often utilize purified proteins or enzymes to confirm direct binding and functional modulation. For example, if a cellular assay suggests that this compound inhibits a particular signaling pathway, a subsequent biochemical assay would aim to confirm its direct inhibition of a key enzyme in that pathway.
Table 2: Hypothetical Cellular and Biochemical MoA Data for this compound
| Assay | Endpoint | Hypothetical Result | Interpretation |
|---|---|---|---|
| Flow Cytometry (Cell Cycle) | Percentage of cells in G2/M phase | Increased percentage of cells in G2/M | Compound induces G2/M cell cycle arrest |
| Caspase-3/7 Activity Assay | Fold increase in caspase activity | Significant increase in caspase activity | Compound induces apoptosis |
| Kinase Inhibition Assay | IC50 against a panel of kinases | Selective inhibition of Kinase X (IC50 < 1 µM) | Compound is a potent and selective inhibitor of Kinase X |
Target Engagement and Ligand-Binding Studies (In Vitro)
Confirming that a compound directly interacts with its intended molecular target within a cellular context is a crucial step in preclinical research. Target engagement assays provide evidence that the compound reaches its target in cells and binds with sufficient affinity to exert a biological effect.
Several techniques can be used to assess target engagement in vitro. The Cellular Thermal Shift Assay (CETSA) is a powerful method that measures the thermal stabilization of a target protein upon ligand binding. nih.gov An increase in the melting temperature of the protein in the presence of the compound indicates direct binding.
Ligand-binding studies are also essential to quantify the affinity of a compound for its target. These studies often employ techniques such as:
Equilibrium Dialysis: This method measures the amount of ligand bound to a receptor at equilibrium. nih.gov
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the association and dissociation of a ligand and its target.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction.
These studies are critical for establishing a clear link between the direct binding of this compound to its target and the observed cellular effects.
Protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions. nih.govresearchgate.net In these experiments, changes in the NMR spectrum of the protein are monitored upon the addition of a ligand. Chemical shift perturbation (CSP) mapping is a common protein-observed NMR technique where changes in the chemical shifts of specific amino acid residues in the protein are used to identify the ligand-binding site.
For a compound like this compound, protein-observed NMR could be used to:
Confirm direct binding to a purified target protein.
Map the binding site on the protein surface.
Determine the dissociation constant (Kd) of the interaction.
This technique provides high-resolution information about the binding event and can be instrumental in guiding the rational design of more potent and selective analogs. nih.govresearchgate.net
Enzymatic Inhibition or Activation Studies (In Vitro)
If the molecular target of this compound is an enzyme, detailed in vitro enzymatic assays are necessary to characterize its inhibitory or activatory properties. nih.gov These studies provide quantitative measures of the compound's potency and can shed light on its mechanism of inhibition. nih.gov
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an enzyme inhibitor. nih.gov It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. IC50 values are typically determined by measuring enzyme activity over a range of inhibitor concentrations.
Kinetic studies are also performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.gov These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then fit to different kinetic models to determine the mode of inhibition and the inhibition constant (Ki). nih.gov
Table 3: Illustrative Enzymatic Inhibition Data for this compound
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition | Ki (µM) |
|---|---|---|---|
| Kinase X | 0.5 | Competitive | 0.25 |
| Kinase Y | > 50 | Not determined | Not determined |
| Protease Z | 15 | Non-competitive | 10 |
Development of Advanced In Vitro Models for Compound Evaluation
While traditional 2D cell culture models have been invaluable in drug discovery, they often fail to recapitulate the complex microenvironment of tissues in vivo. mdpi.com To bridge this gap, advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, are increasingly being used for compound evaluation. mdpi.com
3D cell culture models, including spheroids and organoids, more accurately mimic the cell-cell and cell-matrix interactions that occur in tissues. mdpi.com These models can provide more predictive data on a compound's efficacy and potential toxicity. For example, evaluating this compound in a 3D tumor spheroid model could provide insights into its ability to penetrate solid tumors and exert its cytotoxic effects.
Organ-on-a-chip technology represents a further advancement, allowing for the creation of microfluidic devices that mimic the structure and function of human organs. mdpi.com These systems can be used to study the effects of a compound on a specific organ or to investigate multi-organ interactions. mdpi.com The use of these advanced models in the preclinical evaluation of this compound would provide a more comprehensive understanding of its potential therapeutic utility.
Q & A
Q. What are the recommended synthetic routes for 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, analogous to structurally similar ethanone derivatives. Key steps include:
- Using acetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to prevent hydrolysis .
- Optimizing reaction time and temperature (e.g., 0–5°C for exothermic control) to improve yield.
- For scale-up, consider continuous flow reactors to enhance efficiency and reduce costs, as demonstrated in biphenyl derivative synthesis .
- Validate intermediates via TLC or HPLC, referencing protocols for related thiazepane derivatives .
Q. How should researchers characterize the structural integrity of this compound, and what spectroscopic benchmarks are available?
Methodological Answer: Employ a multi-technique approach:
- ¹H/¹³C NMR : Compare chemical shifts to structurally analogous compounds (e.g., δ ~2.4–2.6 ppm for acetyl groups in ethanones) .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns, as seen in indolin-7-yl ethanone derivatives .
- FT-IR : Identify carbonyl stretching vibrations (~1680–1720 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) .
- Cross-reference with PubChem or EPA DSSTox data for validation .
Q. What preliminary biological screening strategies are recommended for evaluating its bioactivity?
Methodological Answer:
- Molecular Docking : Use tools like PyRx or Discovery Studio to predict binding affinity against targets (e.g., antimicrobial proteins), as demonstrated for hydroxy-methylphenyl ethanones .
- ADMET Profiling : Apply SwissADME to assess Lipinski’s rule compliance, focusing on logP (lipophilicity) and solubility, which influence bioavailability .
- In Vitro Assays : Screen for cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) using protocols from indole-based ethanone studies .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in the synthesis of chiral derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak AD phases with heptane/isopropanol gradients, achieving >99% enantiomeric excess (ee) as shown in FcRn-binding ethanone studies .
- Dynamic NMR : Monitor isomerization kinetics under variable temperatures to identify stable conformers .
- Crystallography : Resolve absolute configurations via X-ray diffraction, leveraging methods from palladacycle syntheses .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Substituent Modulation : Systematically vary o-Tolyl or thiazepane substituents and compare bioactivity. For example, fluorophenyl analogs show enhanced metabolic stability in ADMET studies .
- Quantum Chemical Calculations : Use DFT to map electrostatic potentials and frontier molecular orbitals, correlating electronic properties with anti-inflammatory activity .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors using docking results from hydroxy-methylphenyl ethanones .
Q. How should contradictory solubility data (experimental vs. computational) be addressed?
Methodological Answer:
- Experimental Validation : Reassess solubility in buffered solutions (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy .
- QSAR Refinement : Incorporate solvent-accessible surface area (SASA) into computational models to improve logP predictions .
- Co-solvent Screening : Test solubilizing agents (e.g., DMSO, cyclodextrins) used in 1-(indolin-7-yl)ethanone studies .
Q. What advanced NMR techniques are recommended for probing dynamic behavior in solution?
Methodological Answer:
- VT-NMR : Conduct experiments at 25–60°C to observe conformational changes, as applied to dihydroindene ethanones .
- 2D NOESY/ROESY : Detect intramolecular interactions between the thiazepane ring and o-Tolyl group to infer spatial proximity .
- ¹³C Relaxation Studies : Measure T₁/T₂ times to assess rotational mobility of the acetyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
